molecular formula C15H28NO9- B14783298 2-[2-[2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetate

2-[2-[2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetate

Cat. No.: B14783298
M. Wt: 366.38 g/mol
InChI Key: JVRAJIPQLHJVKM-UHFFFAOYSA-M
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Description

2-[2-[2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetate is an organic compound with the molecular formula C11H21NO6. . This compound is commonly used in organic synthesis and as an intermediate in the production of various functional materials.

Preparation Methods

The synthesis of 2-[2-[2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetate involves several steps :

    Condensation of 2-aminoethanol and tert-butyl chloroformate: This reaction produces 2-(tert-butoxycarbonylamino)ethanol.

    Reaction with ethylene glycol: The resulting 2-(tert-butoxycarbonylamino)ethanol is reacted with ethylene glycol to form 2-[2-(tert-butoxycarbonylamino)ethoxy]ethanol.

    Acetylation with acetic anhydride: Finally, 2-[2-(tert-butoxycarbonylamino)ethoxy]ethanol is acetylated with acetic anhydride to yield this compound.

Chemical Reactions Analysis

2-[2-[2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetate undergoes various chemical reactions :

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups, using reagents like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[2-[2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetate has several scientific research applications :

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of functional polymers and other complex molecules.

    Biology: This compound is utilized in the synthesis of bioconjugates and as a linker in the development of drug delivery systems.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds and prodrugs.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-[2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetate involves its interaction with various molecular targets and pathways . The compound can act as a protecting group in peptide synthesis, preventing unwanted reactions at specific sites. It can also serve as a linker in drug delivery systems, facilitating the targeted release of therapeutic agents.

Comparison with Similar Compounds

2-[2-[2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetate can be compared with other similar compounds such as:

    2-[2-[2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetic acid: This compound has a similar structure but differs in its functional groups, leading to different reactivity and applications.

    2-[2-[2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoic acid: Another structurally related compound with variations in its side chains, affecting its chemical properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which provides versatility in various synthetic and industrial applications.

Properties

Molecular Formula

C15H28NO9-

Molecular Weight

366.38 g/mol

IUPAC Name

2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]acetate

InChI

InChI=1S/C15H29NO9/c1-15(2,3)25-14(19)16-24-11-10-22-7-6-20-4-5-21-8-9-23-12-13(17)18/h4-12H2,1-3H3,(H,16,19)(H,17,18)/p-1

InChI Key

JVRAJIPQLHJVKM-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCC(=O)[O-]

Origin of Product

United States

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